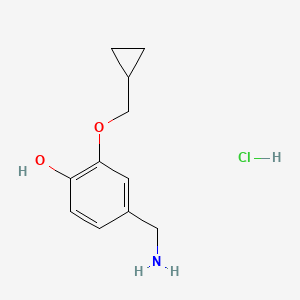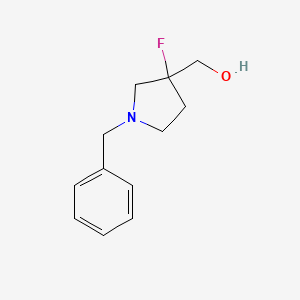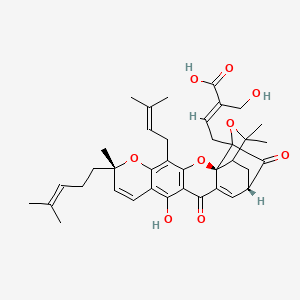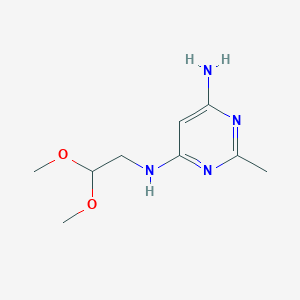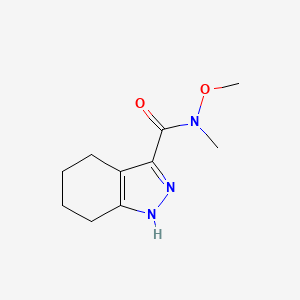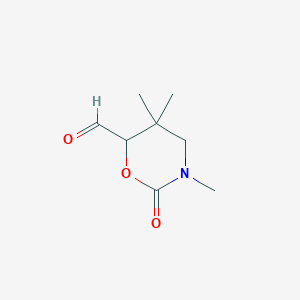
3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde is a heterocyclic compound that features a six-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazinane family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is typically catalyzed by a Brønsted acid, such as silica-supported perchloric acid (HClO4), and proceeds under mild conditions in methanol as the solvent .
Industrial Production Methods
Industrial production of this compound often involves the condensation of aldehydes with amino alcohols. This method is efficient and allows for the isolation of the desired oxazinane product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted oxazinane derivatives.
Aplicaciones Científicas De Investigación
3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals, cosmetics, and agrochemicals
Mecanismo De Acción
The mechanism of action of 3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,6-Tetramethyl-1,3-oxazinane-2-thione: Another oxazinane derivative with similar structural features but different functional groups.
1,3-Oxazolidines: Compounds containing a five-membered ring with oxygen and nitrogen atoms, often used in similar applications.
Uniqueness
3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
3,5,5-trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde |
InChI |
InChI=1S/C8H13NO3/c1-8(2)5-9(3)7(11)12-6(8)4-10/h4,6H,5H2,1-3H3 |
Clave InChI |
XTUREGCRDJYTLK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C(=O)OC1C=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


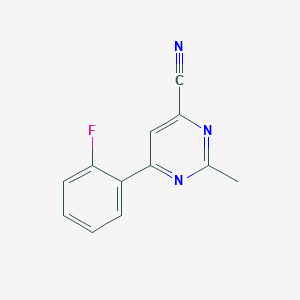

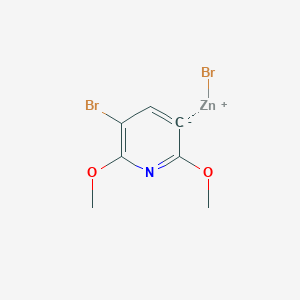
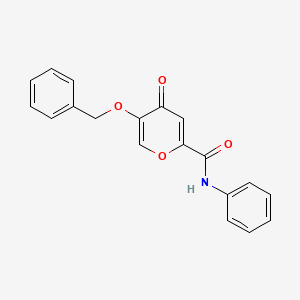
![7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870691.png)
![2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14870702.png)
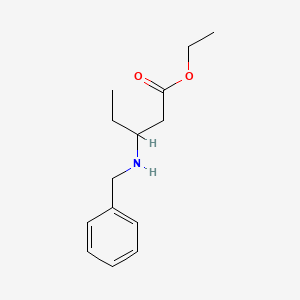
![1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14870721.png)
![(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B14870723.png)
